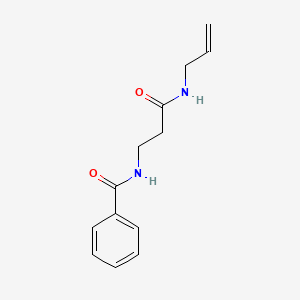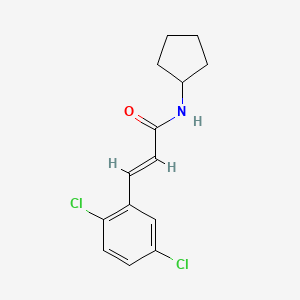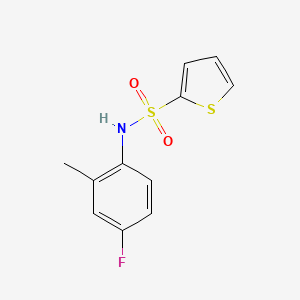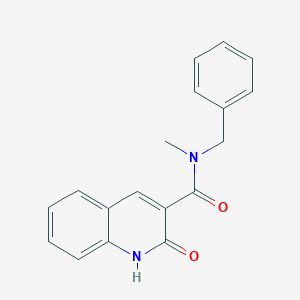![molecular formula C21H22N4O B7471387 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane](/img/structure/B7471387.png)
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane, also known as DTAZ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTAZ belongs to the class of triazole-containing compounds and has been studied for its unique chemical and biological properties.
作用機序
The mechanism of action of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane is not fully understood. However, it is believed that 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane exerts its biological activity by interacting with cellular targets such as enzymes and receptors. 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has been shown to inhibit the growth of various microorganisms and cancer cells by disrupting their metabolic pathways. 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has also been found to bind to metal ions such as copper and zinc, which may play a role in its biological activity.
Biochemical and Physiological Effects:
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms including bacteria, fungi, and yeasts. 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has been found to exhibit antioxidant and anti-inflammatory activities. However, further studies are needed to fully understand the biochemical and physiological effects of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane.
実験室実験の利点と制限
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has also been found to exhibit high stability and low toxicity, making it suitable for use in various biological assays. However, 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane also has some limitations. It has poor solubility in water, which may limit its use in aqueous environments. In addition, the mechanism of action of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane is not fully understood, which may hinder its potential applications.
将来の方向性
There are several future directions for the research on 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane. One potential direction is the development of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane-based fluorescent probes for the detection of metal ions. Another direction is the synthesis of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane-based metal-organic frameworks (MOFs) and supramolecular assemblies for potential applications in catalysis and drug delivery. Further studies are also needed to fully understand the mechanism of action of 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane and its potential applications in various fields of science.
合成法
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid with 6-aminocaproic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain pure 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane.
科学的研究の応用
1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has been studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and zinc. In addition, 1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane has been used as a ligand in coordination chemistry and has shown promising results in the synthesis of metal-organic frameworks (MOFs) and supramolecular assemblies.
特性
IUPAC Name |
azepan-1-yl-(1,5-diphenyl-1,2,4-triazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(24-15-9-1-2-10-16-24)19-22-20(17-11-5-3-6-12-17)25(23-19)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIQJJVIEDLDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,5-Diphenyl-1H-1,2,4-triazole-3-carbonyl)azepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(cyclopropylmethoxy)propyl]benzenesulfonamide](/img/structure/B7471307.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)
![2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)


![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)


![3-[(5-Methylpyridin-2-yl)sulfamoyl]benzoic acid](/img/structure/B7471370.png)
![3-[(2-methoxyphenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7471378.png)

![N-[2-(N-methylanilino)ethyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7471385.png)
